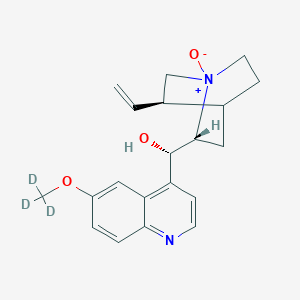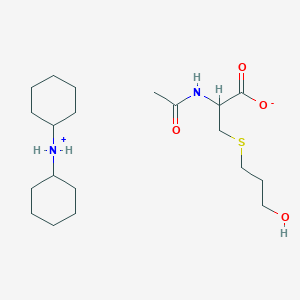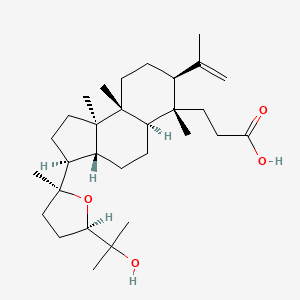
Quinine-d3 N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinine-d3 N-Oxide is a derivative of quinine, an alkaloid extracted from the bark of cinchona trees. Quinine itself has been historically significant as an antimalarial agent. The N-oxide form of quinine, specifically this compound, is a deuterated compound where three hydrogen atoms are replaced with deuterium. This modification can enhance the compound’s stability and provide unique properties for scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Quinine-d3 N-Oxide typically involves the oxidation of quinine. One common method is the oxidation of quinine using ozone in a solvent mixture of acetone and water at low temperatures (-12°C to 0°C). This process yields this compound with a high degree of regioselectivity and a yield of approximately 72% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using controlled conditions to ensure high purity and yield. The use of ozone as an oxidant is favored due to its efficiency and mild reaction conditions.
化学反応の分析
Types of Reactions: Quinine-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The N-oxide can be reduced back to the parent quinine using reducing agents like hydrogen gas or metal hydrides.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the N-oxide is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Ozone in acetone-water mixture.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Further oxidized quinine derivatives.
Reduction: Parent quinine.
Substitution: Various substituted quinine derivatives depending on the nucleophile used.
科学的研究の応用
Quinine-d3 N-Oxide has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its interactions with biological targets and its potential as a biochemical probe.
Medicine: Investigated for its antimalarial properties and potential therapeutic applications.
作用機序
The mechanism of action of Quinine-d3 N-Oxide involves its interaction with biological targets, particularly in the context of its antimalarial activity. The compound interferes with the malaria parasite’s ability to digest hemoglobin, leading to the accumulation of toxic heme molecules within the parasite. This disrupts the parasite’s metabolic processes and ultimately leads to its death .
類似化合物との比較
Quinine: The parent compound, widely known for its antimalarial properties.
Quinidine: An isomer of quinine, used as an antiarrhythmic agent.
Quinoline N-Oxides: A class of compounds with similar structural features and diverse biological activities
Uniqueness of Quinine-d3 N-Oxide: this compound is unique due to its deuterium substitution, which enhances its stability and provides distinct spectroscopic properties. This makes it valuable in research applications where isotopic labeling is required for detailed mechanistic studies.
特性
分子式 |
C₂₀H₂₁D₃N₂O₃ |
|---|---|
分子量 |
343.43 |
同義語 |
(9S)-6’-Methoxy-d3-cinchonan-9-ol 1-Oxide; Quinidine-d3 1-Oxide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





